N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" is a complex organic molecule with significant importance in various fields of scientific research. This compound is notable for its unique chemical structure, which combines multiple functional groups, making it a subject of interest in medicinal chemistry, pharmaceutical development, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" typically involves several steps, beginning with the preparation of the core structures followed by functionalization and final coupling reactions. Key steps may include:
Synthesis of 3-chloropyridin-4-yl precursor: This step often involves chlorination of a pyridine derivative using reagents such as thionyl chloride under controlled temperature conditions.
Formation of piperidin-1-yl intermediate: This intermediate can be synthesized via the nucleophilic substitution of piperidine onto the chloropyridine precursor, usually in the presence of a base like potassium carbonate.
Sulfonylation Reaction: Sulfonylation is performed using reagents such as sulfonyl chlorides in the presence of a base to introduce the sulfonyl group to the piperidin-1-yl moiety.
Final Coupling Step: The final step typically involves coupling the sulfonylated intermediate with 4-((3-chloropyridin-4-yl)oxy)-3-methylphenyl)propionamide under conditions that promote amide bond formation.
Industrial Production Methods: Industrial production of "this compound" would likely involve optimization of the aforementioned synthetic steps to improve yield, reduce production costs, and ensure scalability. Key strategies may include using continuous flow reactors, automation of reaction steps, and implementing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound may undergo oxidation reactions at the piperidine ring or the sulfonyl group.
Reduction: Reduction reactions might target the nitro or ketone groups if present in any derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions Used:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using palladium catalysts or reduction with sodium borohydride.
Substitution: Halogenated reagents or nucleophiles such as sodium methoxide, often under solvent-free or solvent-based conditions.
Major Products Formed from these Reactions: The major products from these reactions typically retain the core structure but with modifications at specific functional groups, leading to derivatives that may have altered physicochemical or biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a model for studying the effects of substituents on aromatic rings and their influence on reaction mechanisms and outcomes.
Biology: In biological research, derivatives of this compound are studied for their interactions with various biomolecules, including proteins and nucleic acids, providing insights into binding affinities and molecular recognition.
Medicine: Pharmaceutical research explores its potential as a lead compound for developing drugs targeting specific enzymes or receptors, given its unique structural features that allow for high specificity.
Industry: In the industrial sector, it is investigated for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce multiple functional groups into complex architectures.
Mechanism of Action
Comparison with Other Similar Compounds: Compared to other compounds with similar functionalities, "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" stands out due to its balanced combination of lipophilicity and hydrophilicity, which enhances its bioavailability and interaction with biomolecules.
Comparison with Similar Compounds
"N-(4-(2-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"
"N-(4-(4-(2-fluoropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"
"N-(4-(4-(3-methylpyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"
These similar compounds share the core structural elements but differ in the specific substituents on the pyridine ring, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-3-20(25)23-15-4-5-19(14(2)12-15)29(26,27)24-10-7-16(8-11-24)28-18-6-9-22-13-17(18)21/h4-6,9,12-13,16H,3,7-8,10-11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJWYOPXYVTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.